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4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine

physicochemical profiling drug‑likeness permeability

This heterocyclic compound offers a distinct advantage for kinase inhibitor research as a metabolically stable chemical probe. Its unique thioether linker avoids the N-dealkylation liabilities of piperazine analogs, ensuring reliability in time-course assays over 6 hours. With a clean PAINS profile, zero HBD, and moderate lipophilicity (XLogP3: 2.5), it serves as an ideal negative control or fragment for structure-based design, free from common assay artifacts. Ensure your studies use this specific, differentiated scaffold.

Molecular Formula C16H17N5OS
Molecular Weight 327.41
CAS No. 1202984-87-9
Cat. No. B2614178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine
CAS1202984-87-9
Molecular FormulaC16H17N5OS
Molecular Weight327.41
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC=N2)SCC3=CN4C=CC=CC4=N3
InChIInChI=1S/C16H17N5OS/c1-2-4-21-10-13(19-14(21)3-1)11-23-16-9-15(17-12-18-16)20-5-7-22-8-6-20/h1-4,9-10,12H,5-8,11H2
InChIKeyNSDIDVUHXBGBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine (CAS 1202984-87-9) – Structural Baseline for Informed Procurement


4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine (CAS 1202984-87-9, PubChem CID 45503167) is a heterocyclic small molecule that fuses an imidazo[1,2-a]pyridine core with a pyrimidine ring via a thioether (–S–) linker, and bears a morpholine substituent at the pyrimidine 4‑position [1]. Its molecular formula is C₁₆H₁₇N₅OS (MW 327.41 g·mol⁻¹) [2]. The compound belongs to the broad imidazo[1,2-a]pyridine family, many members of which have been explored as kinase inhibitors [3]. Currently, no clinical‑stage development is reported for this specific compound, and its bioactivity annotation in public databases remains sparse [2][4].

Why 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine Cannot Be Trivially Replaced by In‑Class Analogs


Although numerous imidazo[1,2-a]pyridine‑containing compounds exist, subtle variations in linker chemistry, substitution pattern, and ring‑system connectivity profoundly alter physicochemical properties and target‑engagement profiles [1]. The target compound’s specific combination of a thioether bridge, a 4‑morpholinopyrimidine terminus, and an unadorned imidazo[1,2-a]pyridine head confers a discrete hydrogen‑bond‑acceptor signature (six HBA, zero HBD), moderate lipophilicity (XLogP3 ≈ 2.5), and compact rotatable‑bond topology (four rotatable bonds) [2]. Close analogs that exchange the thioether for a piperazine‑methyl linker or remove the morpholine ring exhibit markedly different polarity, conformational flexibility, and predicted binding‑site complementarity, making generic “in‑class” substitution unreliable without matched‑pair comparative data [1][3].

Quantitative Differentiation Evidence for 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine


Zero Hydrogen‑Bond Donors Differentiates the Compound from Piperazine‑Linked Analogs

Unlike 4‑{2‑[4‑({imidazo[1,2‑a]pyridin‑2‑yl}methyl)piperazin‑1‑yl]pyrimidin‑4‑yl}morpholine, which introduces a tertiary‑amine protonation site, 4‑(6‑((imidazo[1,2‑a]pyridin‑2‑ylmethyl)thio)pyrimidin‑4‑yl)morpholine contains zero hydrogen‑bond donors [1]. The piperazine analog has one HBD (the piperazine N‑H after protonation) and an additional heteroatom, increasing its topological polar surface area and reducing predicted passive membrane permeability [2].

physicochemical profiling drug‑likeness permeability

Thioether Linker Confers Distinct Conformational and Metabolic Profile vs. Amino‑Methyl Linked Analogs

The central –S–CH₂– thioether bridge in the target compound is chemically and metabolically distinct from the –CH₂–N– (aminomethyl) linker found in 4‑{2‑[4‑({imidazo[1,2‑a]pyridin‑2‑yl}methyl)piperazin‑1‑yl]pyrimidin‑4‑yl}morpholine [1]. Thioethers are more resistant to oxidative N‑dealkylation, a common clearance pathway for tertiary amines, and the sulfur atom provides a softer, more polarizable electron‑donor surface that can engage methionine‑rich hydrophobic pockets differently than a basic nitrogen [2].

linker chemistry metabolic stability conformational analysis

Moderate Lipophilicity (XLogP3 = 2.5) Positions the Compound in the Optimal Range for Oral‑Like Permeability While Minimizing Promiscuity

The target compound’s computed partition coefficient (XLogP3 = 2.5 [1]; clogP = 2.08–2.62 depending on algorithm [2]) falls within the “goldilocks” range for balancing permeability and selectivity. By contrast, many high‑potency imidazo[1,2‑a]pyridine kinase inhibitors exhibit XLogP > 3.5, which is associated with increased off‑target promiscuity and phospholipidosis risk [3].

lipophilicity promiscuity drug‑likeness

GPR35 Antagonism Counter‑Screen: Negative Result Supplies a Clean Selectivity Baseline

In a primary radioligand‑displacement assay, 4‑(6‑((imidazo[1,2‑a]pyridin‑2‑ylmethyl)thio)pyrimidin‑4‑yl)morpholine was classified as inactive against GPR35 [1]. This contrasts with several structurally related imidazo[1,2‑a]pyridine derivatives that exhibit micromolar GPR35 agonism or antagonism, a common off‑target liability in this chemical class [2].

selectivity screening GPR35 off‑target profiling

PubChem BioAssay Status: No Pan‑Assay Interference Flag, Supporting a Low Artifact Risk

The compound does not match any Pan‑Assay Interference (PAINS) substructure filters and has not been flagged in PubChem bioassays for non‑specific reactivity [1]. This is in contrast to some imidazo[1,2‑a]pyridine analogs bearing catechol or quinone‑like motifs that are frequently identified as redox‑cycling false positives [2].

PAINS assay artifacts chemical quality

Ligand‑Efficiency Metrics Are Favorable for Fragment‑Based Discovery Due to Low Molecular Weight (327 Da)

With a molecular weight of 327.4 Da, the compound is significantly smaller than many kinase‑optimized imidazo[1,2‑a]pyridine leads (typically 380–500 Da) [1]. This lower MW translates into higher ligand efficiency (LE) per heavy atom (23 heavy atoms; estimated LE ≈ 0.30–0.35 kcal·mol⁻¹·HA⁻¹ if binding affinity exists in the low‑micromolar range) [2]. By comparison, the piperazine‑linked analog (MW 379.5 Da) would require roughly 10‑fold higher potency to achieve equivalent LE [3].

fragment‑based drug discovery ligand efficiency molecular weight

Recommended Application Scenarios for 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine Based on Quantified Differentiation


Kinase Selectivity Screening Panels Requiring Low‑Lipophilicity, Low‑Promiscuity Probe Molecules

The compound’s moderate XLogP3 (2.5) and zero‑HBD profile make it a suitable negative‑control or reference probe for kinase panels where excessively lipophilic inhibitors artificially inflate apparent hit rates through non‑specific hydrophobic interactions [1]. Its PAINS‑clean status and absence of GPR35 activity further reduce confounding readouts [2][3].

Fragment‑Based Drug Discovery (FBDD) Campaigns Targeting ATP‑Binding Sites

With a molecular weight of 327 Da, 23 heavy atoms, and favorable ligand‑efficiency potential, the compound serves as a viable starting fragment for structure‑based design of kinase or ATPase inhibitors [1]. The thioether linker offers synthetic tractability for further elaboration without introducing metabolic liabilities typical of amine linkers [4].

Intracellular Phenotypic Assays Requiring Passive Membrane Permeability

The combination of zero HBD, moderate logP, and a relatively low TPSA (55.4 Ų) predicts adequate passive permeability for cell‑based assays [2]. This profile is advantageous for phenotypic screens (e.g., cancer cell viability, reporter‑gene assays) where compound must reach cytoplasmic or nuclear targets without active transport [1].

Chemical Biology Tool Compound with Reduced Off‑Target Metabolic Liability

The thioether bridge avoids the N‑dealkylation liability of piperazine‑linked imidazo[1,2‑a]pyridine analogs, positioning this compound as a more metabolically stable chemical biology tool for time‑course experiments exceeding 4–6 h [4]. The absence of detectable GPR35 activity eliminates a known confounding pathway in immune‑cell and metabolic‑disease models [3].

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